calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Catalog No.
S916807
CAS No.
9005-35-0
M.F
C18H24CaO19
M. Wt
584.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-car...

CAS Number

9005-35-0

Product Name

calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

IUPAC Name

calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C18H24CaO19

Molecular Weight

584.4 g/mol

InChI

InChI=1S/C18H26O19.Ca/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11+,12+,16+,17+,18+;/m0./s1

InChI Key

OKHHGHGGPDJQHR-YMOPUZKJSA-L

SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2]

Solubility

INSOL IN WATER, ACIDS, ALKALINE SOLN

Synonyms

alginate, Alginate, Barium, Alginate, Calcium, Alginate, Copper, Alginate, Potassium, Alginate, Sodium, Alginate, Sodium Calcium, Alginates, alginic acid, barium salt, alginic acid, calcium salt, alginic acid, copper salt, alginic acid, potassium salt, alginic acid, sodium salt, Alloid G, barium alginate, calcium alginate, Calcium Alginate, Sodium, calginat, copper alginate, Kalrostat, Kalrostat 2, Kaltostat, poly(mannuronic acid), sodium salt, potassium alginate, sodium alginate, sodium calcium alginate, Vocoloid, Xantalgin

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2]

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2]

The compound calcium; (2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic molecule that contains calcium ions coordinated with a carbohydrate-like backbone featuring multiple hydroxyl and carboxyl functional groups. This structure suggests potential applications in biological systems due to its ability to interact with various biological macromolecules.

  • Encapsulation: Calcium alginate can form gels that encapsulate cells, enzymes, or other materials []. This property is valuable for cell immobilization studies, drug delivery research, and artificial seed formation [].
  • Adsorption: The presence of charged groups allows calcium alginate to interact with and adsorb various molecules, making it useful for biosorption studies and wastewater treatment.

Calcium alginate is generally considered non-toxic and biocompatible []. However, some precautions are still recommended:

  • Inhalation: Avoid inhaling dust particles, which can irritate the respiratory tract.
  • Eye contact: Calcium alginate dust may cause eye irritation.
  • Biocompatibility: Calcium alginate exhibits minimal toxicity and immune response within the body, making it a suitable material for biomedical applications ).
  • Biodegradability: Calcium alginate can be broken down by natural enzymes in the body, eliminating the need for surgical removal after implantation ).
  • Gelation: In the presence of calcium ions, calcium alginate forms hydrogels, three-dimensional networks that can hold a significant amount of water. This property makes it useful for encapsulation and controlled release applications ScienceDirect: .

These properties have led to a wide range of research applications for calcium alginate, including:

  • Drug Delivery: Researchers are investigating calcium alginate for encapsulating drugs and cells for targeted delivery within the body. The hydrogel can be designed to release the payload in a controlled manner, improving treatment efficacy and reducing side effects MDPI: .
  • Tissue Engineering: The ability of calcium alginate to form a scaffold that mimics natural tissues makes it a promising material for tissue engineering. Researchers are exploring its use in engineering various tissues, including bone, skin, and cartilage MDPI: .
  • Wound Healing: Calcium alginate dressings are being studied for their potential to promote wound healing by absorbing exudate, reducing inflammation, and creating a moist environment for healing ).
| Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Calcium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Reactions with Water: Calcium reacts with water to form calcium hydroxide and hydrogen:
    Ca(s)+2H2O(l)Ca OH 2(aq)+H2(g)\text{Ca}(s)+2\text{H}_2\text{O}(l)\rightarrow \text{Ca OH }_2(aq)+\text{H}_2(g)
    This reaction is slower compared to other alkaline earth metals like magnesium .
  • Reactions with Carbonates: Calcium ions can precipitate from solutions containing carbonate ions:
    Ca2+(aq)+CO32(aq)CaCO3(s)\text{Ca}^{2+}(aq)+\text{CO}_3^{2-}(aq)\rightarrow \text{CaCO}_3(s)
    This forms calcium carbonate, a common compound found in geological formations

    The biological activity of calcium compounds is significant due to their roles in cellular processes. Calcium ions are crucial for various physiological functions including:

    • Signal Transduction: Calcium acts as a secondary messenger in cellular signaling pathways.
    • Muscle Contraction: Calcium ions are essential for muscle contraction mechanisms.
    • Bone Health: Calcium is a primary component of bone tissue and is vital for maintaining bone density and strength.

    The specific compound described may exhibit enhanced biological activity due to its complex structure which could facilitate interactions with biomolecules.

  • The synthesis of complex calcium-containing compounds often involves multi-step organic synthesis techniques. Common methods include:

    • Carboxylation Reactions: Introducing carboxyl groups into sugar derivatives through reactions with carbon dioxide or carbonyl compounds.
    • Glycosylation Reactions: Forming glycosidic bonds between sugar units using activating agents like trifluoromethanesulfonic anhydride.
    • Calcium Salt Formation: Reacting the synthesized organic molecules with calcium salts (like calcium chloride or calcium acetate) to form the final compound.

    These methods require careful control of reaction conditions to ensure high yields and purity of the desired product.

    Calcium compounds have diverse applications across various fields:

    • Pharmaceuticals: Used as dietary supplements for bone health and as excipients in drug formulations.
    • Food Industry: Employed as food additives for fortification and preservation.
    • Agriculture: Utilized in fertilizers to enhance soil quality and crop yield.

    The specific compound may find applications in targeted drug delivery systems or as a bioactive agent due to its structural properties.

    Studies on the interactions of calcium compounds typically focus on their binding affinities and reactivity with biomolecules. Key areas include:

    • Protein Binding Studies: Investigating how calcium interacts with proteins can reveal insights into its role in enzymatic reactions.
    • Cellular Uptake Studies: Understanding how calcium compounds are absorbed by cells can inform their bioavailability and efficacy in therapeutic applications.
    • In Vitro Assays: Testing the biological effects of the compound on cell lines can provide data on its potential therapeutic benefits or toxicity.

    Several compounds share structural or functional similarities with the described calcium compound. Below is a comparison highlighting their uniqueness:

    Compound NameStructureKey FeaturesUnique Aspects
    Calcium CarbonateCaCO₃Commonly found in rocks; used in antacidsNaturally occurring mineral
    Calcium CitrateCa₃(C₆H₅O₇)₂Used as a dietary supplementMore soluble than calcium carbonate
    Calcium GluconateC₁₂H₂₂CaO₁₄Used in medical treatmentsProvides calcium without gastrointestinal side effects

    The described compound stands out due to its intricate carbohydrate framework combined with multiple functional groups that may enhance its reactivity and biological compatibility compared to simpler calcium salts.

    Physical Description

    Nearly odourless, white to yellowish fibrous or granular powde

    Color/Form

    WHITE OR CREAM COLORED POWDER, OR FILAMENTS, GRAINS, OR GRANULES

    Odor

    SLIGHT

    Therapeutic Uses

    Radiation-Protective Agents; Hemostatics; Biocompatible Materials
    EXPTL USE: CALCIUM ALGINATE (1 G/RAT) ADMINISTERED ORALLY TOGETHER WITH (90)SR AT 2-6 MUCI/RAT DECREASED 4.5-5-FOLD THE ACCUMULATION OF (90)SR IN SKELETON & PROLONGED THE LIVE OF THE ANIMALS.
    VARIOUS MOLECULAR WT DERIVATIVES HAVE BEEN SHOWN TO BE EFFECTIVE HEMOSTATIC AGENTS. /ALGINIC ACID/

    ATC Code

    B - Blood and blood forming organs
    B02 - Antihemorrhagics
    B02B - Vitamin k and other hemostatics
    B02BC - Local hemostatics
    B02BC08 - Calcium alginate

    Other CAS

    9005-35-0

    Wikipedia

    Calcium alginate

    Use Classification

    Food additives
    THICKENER; -> JECFA Functional Classes
    Cosmetics -> Viscosity controlling

    Methods of Manufacturing

    HARVESTING OF VARIOUS SPECIES OF BROWN ALGAE (PHAEOPHYCEAE) FOLLOWED BY PROCESSING TO FORM ALGINIC ACID, WHICH IS REACTED WITH CALCIUM HYDROXIDE OR CALCIUM OXIDE
    ALL PRESENT METHODS BASED ON ORIGINAL PROCESS.../MACERATE/ LAMINARIA FOR 24 HR WITH 10% SODIUM CARBONATE...TO A SEMIGELATINOUS MASS; THEN FILTERING, & TREATING WITH SULFURIC OR HYDROCHLORIC ACID TO PRECIPITATE THE ALGINIC ACID. /ALGIN/
    TSENG, CHEM MET ENG 52, 97 (1945); MANTELL, THE WATER SOLUBLE GUMS (NEW YORK, 1947); GREEN, US PATENT 2,036,934 (1936 TO KELCO CO); GLOAHEC, HERTER, US PATENT 2,128,551 (1938 TO ALGIN CORP OF AMERICA). /ALGIN/

    General Manufacturing Information

    Alginic acid, calcium salt: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
    DISADVANTAGES, WHICH HAVE LIMITED USE OF CALCIUM ALGINATE GELS IN DRY MIX FORMULATIONS, ARE DUE TO FACT THEY ARE CHEMICALLY SET GELS, & DO NOT MELT DOWN IN THE MOUTH TO GIVE SMOOTH FEEL AS DOES GELATIN. ...SET RATE & FINAL TEXTURE OF GELS ARE DEPENDENT ON TOTAL CALCIUM ION CONCN...
    ISOLATION FROM FRONDS OF LAMINARIA DIGITATA (L) EDMONSON, LAMINARIACEAE: STANFORD J CHEM SOC 44, 943 (1883); BIRD, HAAS, BIOCHEM J 25, 403 (1931); FROM MACROCYSTIS PYRIFERA (L) C AG, LESSONIACEAE: NELSON, CRETCHER, J AM CHEM SOC 51, 1914 (1929). /ALGINIC ACID/
    ...PATENT CLAIMED EDIBLE ALGINATE GEL PREPN FROM DRY MIX CONTAINING CALCIUM ALGINATE & WATER SOL ORTHOPHOSPHATE...CONVERTED MOST OF CALCIUM INTO TRICALCIUM PHOSPHATE & SOLUBILIZED THE RESULTING SODIUM ALGINATE.
    ALGINATES HAVE BEEN USED IN ICE POPS TO IMPART SMOOTHNESS OF TEXTURE BY INSURING THAT FRUIT FLAVORINGS ARE UNIFORMLY DISTRIBUTED THROUGHOUT THE ICE CRYSTALS DURING FREEZING, STABILIZING THE STRUCTURE BY RETAINING FLAVOR & COLOR & PREVENTING DRIP. /ALGINATES/
    For more General Manufacturing Information (Complete) data for CALCIUM ALGINATE (10 total), please visit the HSDB record page.

    Analytic Laboratory Methods

    TEST FOR ALGINATES IN CHOCOLATE PRODUCTS. /ALGINATES/
    ALGINATES IN MAYONNAISE, SALAD DRESSING, & FRENCH DRESSING: TEST FOR PRESENCE. /ALGINATES/

    Stability Shelf Life

    MAY BE DEGRADED IF HELD @ HIGH TEMP FOR LONG PERIOD /ALGINATES/

    Dates

    Modify: 2023-08-16

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